Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Chloromethyl)azepan-2-one
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Chloromethyl)azepan-2-one
Executive Summary
In modern medicinal chemistry, the design of conformationally restricted scaffolds is a foundational strategy for improving target affinity and pharmacokinetic profiles. The azepan-2-one (caprolactam) ring system is a privileged heterocycle that frequently appears in central nervous system (CNS) therapeutics, kinase inhibitors, and protease antagonists.
This technical guide provides an in-depth analysis of 3-(Chloromethyl)azepan-2-one (CAS: 2193067-53-5), a highly versatile bifunctional building block. By pre-installing a reactive chloromethyl electrophile at the C3 (alpha) position of the caprolactam core, this intermediate allows drug development professionals to bypass harsh late-stage enolization conditions, enabling the rapid, high-yielding synthesis of diverse therapeutic libraries.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical parameters of an intermediate is critical for predicting its behavior in complex synthetic workflows. The table below summarizes the core quantitative data for 3-(chloromethyl)azepan-2-one[1].
| Property | Quantitative Value / Descriptor |
| Chemical Name | 3-(Chloromethyl)azepan-2-one |
| CAS Registry Number | 2193067-53-5 |
| Molecular Formula | C 7 H 12 ClNO |
| Molecular Weight | 161.63 g/mol |
| InChIKey | PSGLQLMBMXDUEM-UHFFFAOYSA-N |
| Purity Standard | ≥95% (Validated via HPLC/NMR) |
| Physical Form | Powder |
| Storage Conditions | Room Temperature (RT), inert atmosphere recommended |
Mechanistic Utility in Drug Discovery
The strategic value of 3-(chloromethyl)azepan-2-one lies in its structural causality. The unmodified caprolactam scaffold features an amide bond that acts as both a hydrogen-bond donor (N-H) and acceptor (C=O)[2]. However, directly functionalizing the C3 position (alpha to the carbonyl) typically requires strong bases (e.g., LDA or LiHMDS) at cryogenic temperatures to form an enolate, followed by trapping with an electrophile. This approach is often incompatible with sensitive functional groups present in advanced drug intermediates.
By utilizing 3-(chloromethyl)azepan-2-one, chemists are provided with a pre-functionalized sp3 -hybridized electrophilic center. The chloromethyl group extends the linker by one carbon, minimizing steric hindrance from the bulky 7-membered ring during bimolecular nucleophilic substitution (S N 2) displacements.
This mechanistic advantage has been heavily leveraged in the literature:
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Cannabinoid Type 2 (CB2) Receptor Agonists: Azepan-2-one derivatives have been identified as highly selective CB2 agonists for the treatment of inflammatory pain, where the 7-membered ring forms critical hydrophobic interactions within the receptor pocket[3][4].
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Factor Xa Inhibitors: Caprolactam-based series have been developed as neutral Factor Xa inhibitors, utilizing the scaffold to achieve optimal conformational alignment in the S1/S4 binding pockets[5].
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Migraine Therapeutics: Substituted caprolactams serve as potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonists[6].
Pharmacophore mapping of the azepan-2-one core against biological targets.
Experimental Protocol: Nucleophilic Substitution Workflow
To demonstrate the synthetic utility of CAS 2193067-53-5, the following protocol details the S N 2 displacement of the primary alkyl chloride using a secondary amine.
System Validation Rationale: This protocol is designed as a self-validating system. It employs a continuous feedback loop using LC-MS to monitor the consumption of the starting material, ensuring the reaction does not proceed to unwanted side products (e.g., elimination or ring-opening) before initiating the workup phase.
Step-by-Step Methodology
Step 1: Reagent Preparation
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Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(chloromethyl)azepan-2-one (1.0 mmol, 161.6 mg) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).
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Causality: Anhydrous DMF is a polar aprotic solvent. It selectively solvates cations while leaving the incoming nucleophile "naked" and highly reactive, thereby accelerating the S N 2 pathway. The nitrogen atmosphere prevents the oxidative degradation of sensitive amine nucleophiles.
Step 2: Base Addition
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Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) to the solution and stir for 5 minutes at room temperature.
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Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation of the secondary amine nucleophile, which would otherwise render it inactive.
Step 3: Nucleophile Introduction
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Action: Add the desired secondary amine (1.2 mmol) dropwise to the reaction mixture.
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Causality: Utilizing a slight stoichiometric excess (1.2 eq) of the nucleophile drives the bimolecular reaction to completion according to Le Chatelier's principle, while keeping the excess low enough to minimize downstream purification difficulties.
Step 4: Thermal Activation & Monitoring (Self-Validation)
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Action: Heat the reaction mixture to 60°C using a heating block. Stir for 4–6 hours. Withdraw a 10 µL aliquot every 2 hours, dilute in LC-MS grade methanol, and analyze via LC-MS.
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Causality: The alpha-position of the caprolactam ring introduces mild steric bulk. Heating to 60°C provides the necessary activation energy for the nucleophile to achieve the correct S N 2 trajectory. The LC-MS acts as a self-validating checkpoint: the reaction is deemed complete when the starting material mass ( [M+H]+=162.1 ) disappears and the target product mass emerges.
Step 5: Quench and Phase Separation
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Action: Cool the mixture to room temperature. Quench by adding 15 mL of saturated aqueous NaCl (brine) and extract with Ethyl Acetate (3 x 15 mL).
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Causality: The high ionic strength of the brine forces the DMF into the aqueous phase, preventing it from co-extracting into the organic layer. Ethyl acetate effectively partitions the newly formed, less polar target scaffold.
Step 6: Drying and Purification
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Action: Combine the organic layers, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).
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Causality: Na 2 SO 4 removes residual water from the extraction. The DCM:MeOH gradient resolves the polar caprolactam product from any non-polar impurities or unreacted starting materials.
Synthetic workflow for the SN2 functionalization of 3-(chloromethyl)azepan-2-one.
Conclusion
3-(Chloromethyl)azepan-2-one (CAS: 2193067-53-5) is a highly strategic intermediate for drug discovery programs. By providing a readily accessible electrophilic vector on a privileged conformational restrictor, it allows medicinal chemists to rapidly synthesize and evaluate diverse libraries of caprolactam derivatives against high-value biological targets.
References
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Journal of Medicinal Chemistry. "Discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one Derivatives as a New Class of Cannabinoid Type 2 Receptor Agonists for the Treatment of Inflammatory Pain." ACS Publications. URL: [Link]
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Bentham Science. "Initial Structure-Activity Relationships for a Caprolactam-based Series of Neutral Factor Xa Inhibitors: Lead Identification." Letters in Drug Design & Discovery. URL: [Link]
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Bioorganic & Medicinal Chemistry Letters. "Caprolactams as potent CGRP receptor antagonists for the treatment of migraine." PubMed (NIH). URL:[Link]
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National Center for Biotechnology Information. "Caprolactam | C6H11NO | CID 7768." PubChem Database. URL:[Link]
Sources
- 1. 3-(chloromethyl)azepan-2-one | 2193067-53-5 [sigmaaldrich.com]
- 2. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Caprolactams as potent CGRP receptor antagonists for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
